2-Methyleneandrostenedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

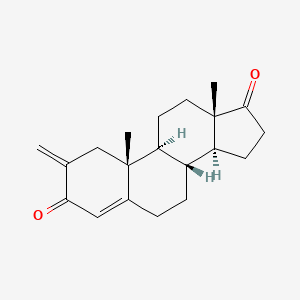

2-Methyleneandrostenedione, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

2-Methyleneandrostenedione has been investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as prostate and breast cancer.

- Prostate Cancer Treatment : Research indicates that derivatives of androstenedione, including this compound, exhibit significant antiproliferative effects on prostate cancer cell lines. A study demonstrated that certain dimeric forms of testosterone and androstenedione were effective against androgen-dependent (LNCaP) and independent (PC3 and DU145) prostate cancer cells, with IC50 values indicating potent activity . This suggests that this compound could be developed into a therapeutic agent for managing prostate cancer.

- Breast Cancer Treatment : As an aromatase inhibitor, this compound may also play a role in treating estrogen receptor-positive breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women with hormone-sensitive tumors. The compound's structural characteristics may enhance its efficacy compared to traditional therapies .

Biochemical Research Applications

The compound has been utilized in various biochemical studies to understand steroid hormone interactions and metabolic pathways.

- Steroid Hormone Analysis : Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify steroid hormones, including this compound. This method allows researchers to investigate the metabolic pathways involving this compound and its derivatives in human tissues .

- Mechanistic Studies : Investigations into the mechanisms of action of this compound have revealed its interaction with androgen receptors, providing insights into how it influences gene expression related to growth and differentiation in target tissues .

Synthesis and Chemical Applications

The synthesis of this compound is a focal point for researchers aiming to develop new steroidal compounds with enhanced biological activity.

- Synthetic Pathways : The compound can be synthesized through various organic reactions that modify existing steroid frameworks. These synthetic methodologies are essential for producing analogs with improved therapeutic profiles or reduced side effects .

- Precursor for Other Compounds : this compound serves as a precursor for synthesizing other steroids and pharmaceutical agents. Its structural modifications can lead to the development of novel compounds with specific biological activities, further expanding its application scope in drug discovery .

Case Study 1: Prostate Cancer Cell Line Evaluation

A study focused on the effects of this compound on LNCaP prostate cancer cells demonstrated that treatment with this compound significantly inhibited cell proliferation at lower concentrations compared to traditional antiandrogens like cyproterone acetate. The results indicated an average IC50 value of approximately 13.3 μM, showcasing its potential as a more effective treatment option .

Case Study 2: Aromatase Inhibition

In another investigation, this compound was tested for its ability to inhibit aromatase activity in breast cancer models. The findings suggested that it could effectively reduce estrogen production, making it a candidate for further development as an aromatase inhibitor in clinical settings .

Chemical Reactions Analysis

Aromatase-Catalyzed Aromatization

2-Methyleneandrostenedione undergoes aromatization via human placental aromatase to produce 2-methylestrogen , though with a low conversion rate (~1–5% under experimental conditions) . This reaction proceeds through a 1,4-diene intermediate before cleavage of the C10–C19 bond, a critical step in estrogen biosynthesis .

Key observations :

-

The reaction's slow kinetics suggest steric hindrance from the 2-methylene group impedes optimal substrate positioning in the aromatase active site .

-

The 1,4-diene intermediate formation precedes oxidative removal of the C19 methyl group, consistent with the general aromatase mechanism .

Cytochrome P450 11B2-Mediated Hydroxylation

P450 11B2 catalyzes 11β-hydroxylation of androstenedione derivatives. For this compound, hydroxylation at C19 is sterically hindered, leading to alternative pathways:

CYP105D18-Catalyzed Hydroxylation

In bacterial systems, CYP105D18 introduces hydroxyl groups at non-canonical positions:

-

2β-Hydroxy-2-methyleneandrostenedione is the primary product (t<sub>R</sub> = 13.4 min) .

-

A secondary double-hydroxylated product forms at trace levels (t<sub>R</sub> = 13.2 min) .

Inhibitory Activity Against Aromatase

This compound acts as a competitive inhibitor of aromatase, with binding affinity influenced by methyl group stereochemistry:

| Compound | K<sub>i</sub> (nM) | Relative Inhibition Strength |

|---|---|---|

| This compound | 22–68 | Moderate |

| 2,2-Dimethylandrostenedione | 8.8 | High (due to dual methyl groups) |

Mechanistic studies indicate that the 2β-methyl group in dimethyl analogs causes steric clashes, preventing substrate binding and enhancing inhibition .

Metabolic Pathways

This compound participates in steroidogenic pathways:

-

Androgen-to-Estrogen Conversion : Serves as a precursor for 2-methylestrogen via aromatase .

-

Detoxification : Undergoes hydroxylation in hepatic systems to form polar metabolites excreted via urine .

-

Competitive Displacement : Binds to aromatase with higher affinity than endogenous androstenedione (K<sub>m</sub> = 1.9 μM for androstenedione vs. K<sub>i</sub> = 22 nM for 2-methylene analog) .

Kinetic and Mechanistic Insights

-

Aromatization Rate : The low conversion rate (0.13 s<sup>−1</sup> for androstenedione) further decreases with 2-methylene substitution due to hindered active-site interactions .

-

Oxygen Exchange : The 19-aldehyde intermediate undergoes rapid <sup>18</sup>O exchange with water (rate ≥0.5 s<sup>−1</sup>), confirming hydration-dehydration steps precede C–C bond cleavage .

Q & A

Q. What are the standard synthesis protocols and characterization techniques for 2-Methyleneandrostenedione?

Level: Basic

Answer:

Synthesis typically involves steroidal precursor modification, such as dehydrogenation or methylation. Key steps include purification via column chromatography and verification using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For characterization, researchers should report melting points, spectroscopic data (¹H/¹³C NMR, IR), and mass spectrometry results. Experimental sections must detail reagent quantities, reaction conditions (e.g., temperature, solvent systems), and purity validation to ensure reproducibility .

Q. How should researchers safely handle and store this compound in laboratory settings?

Level: Basic

Answer:

Follow GHS guidelines: avoid inhalation/contact with skin, use PPE (gloves, lab coats, respiratory protection), and store in airtight containers under inert gas. Stability tests indicate sensitivity to light and moisture; thus, storage at −20°C in desiccated environments is recommended. Spill management requires ethanol-based cleanup to prevent dust dispersion .

Q. How can contradictory bioactivity data in androgen receptor assays be resolved?

Level: Advanced

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentration gradients). To address this:

- Standardize protocols (e.g., use AR-positive LNCaP cells with controlled serum conditions).

- Validate purity via HPLC to rule out degradation products.

- Replicate experiments with internal controls and apply statistical tests (e.g., ANOVA) to assess significance .

Q. What methodologies optimize this compound’s stability during long-term pharmacological studies?

Level: Advanced

Answer:

Conduct accelerated stability studies under varied pH, temperature, and humidity. Use LC-MS to monitor degradation products. Formulation with cyclodextrins or liposomal encapsulation can enhance stability. Document degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What computational approaches predict this compound’s interactions with steroidogenic enzymes?

Level: Advanced

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model ligand-enzyme binding. Validate predictions with in vitro assays (e.g., CYP17A1 inhibition studies). Cross-reference crystallographic data from the Protein Data Bank to refine binding site hypotheses .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

Level: Basic

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity (LOQ: 0.1 ng/mL). Validate methods using calibration curves with deuterated internal standards. For tissue samples, optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects .

Q. How can researchers address challenges in replicating synthetic yields reported in literature?

Level: Advanced

Answer:

Systematically vary reaction parameters (catalyst loading, solvent polarity) via Design of Experiments (DoE) to identify critical factors. Use in-situ monitoring (e.g., FTIR) to track intermediate formation. Publish negative results and procedural nuances (e.g., stirring speed, inert atmosphere quality) to enhance reproducibility .

Q. What strategies identify knowledge gaps in this compound’s mechanism of action?

Level: Advanced

Answer:

Conduct systematic reviews comparing structural analogs (e.g., Δ¹-androstenedione) and their metabolic pathways. Use pathway analysis tools (KEGG, Reactome) to map unexplored enzymatic interactions. Prioritize understudied endpoints, such as non-genomic androgen signaling or cross-talk with glucocorticoid receptors .

Q. How should researchers design dose-response studies to minimize off-target effects?

Level: Advanced

Answer:

Employ tiered dosing (e.g., 0.1–100 µM) in primary cell models and confirm specificity via siRNA knockdown of target receptors. Include positive/negative controls (e.g., flutamide for androgen receptor inhibition). Use transcriptomics (RNA-seq) to identify dose-dependent gene expression changes unrelated to the primary pathway .

Q. What ethical considerations apply to in vivo studies of this compound?

Level: Basic

Answer:

Follow institutional guidelines for vertebrate research: justify sample sizes via power analysis, minimize distress through humane endpoints, and obtain IACUC approval. For hormonal studies, consider long-term endocrine disruption risks and include post-trial monitoring protocols .

Properties

Molecular Formula |

C20H26O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2-methylidene-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1 |

InChI Key |

KNDVUJIQAHBHEY-UKSSEWCLSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=C)C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C |

Synonyms |

2-methyleneandrostenedione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.